molecular formula C12H20N4O7 B000325 Zanamivir CAS No. 139110-80-8

Zanamivir

货号: B000325
CAS 编号: 139110-80-8
分子量: 332.31 g/mol
InChI 键: ARAIBEBZBOPLMB-UFGQHTETSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Zanamivir is a medication used to treat and prevent influenza caused by influenza A and influenza B viruses. It is a neuraminidase inhibitor and was developed by the Australian biotech firm Biota Holdings. This compound was the first neuraminidase inhibitor commercially developed and is marketed by GlaxoSmithKline under the trade name Relenza .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of zanamivir involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyran ring, introduction of the guanidino group, and the final deprotection steps. The reaction conditions typically involve the use of protecting groups, selective deprotection, and purification steps to obtain the final product .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced purification techniques such as crystallization and chromatography to achieve the desired quality of the final product .

化学反应分析

Types of Reactions: Zanamivir undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups .

科学研究应用

Treatment of Influenza

Zanamivir is indicated for the treatment of acute influenza in adults and children aged 7 years and older. Clinical studies have demonstrated its effectiveness in reducing symptom duration and severity when administered within 48 hours of symptom onset. For instance, a randomized trial showed that this compound significantly reduced the risk of symptomatic influenza compared to placebo .

Prophylaxis Against Influenza

This compound is also used for prophylaxis in healthy adults and high-risk populations. A study involving 1,107 healthy adults found that daily inhalation of this compound for four weeks significantly reduced influenza infection rates during an outbreak . The number needed to treat (NNT) to prevent one case of symptomatic influenza was reported as 51 .

Combination Therapies

Recent research has explored the synergistic effects of combining this compound with other antiviral agents, such as carrageenan. In vitro studies indicated that this combination enhances antiviral efficacy against multiple strains of influenza A virus, providing a promising avenue for improving treatment outcomes .

Safety Profile

This compound is generally well-tolerated with a lower incidence of adverse effects compared to some oral antivirals like oseltamivir. Clinical trials have reported minimal side effects, primarily respiratory symptoms such as cough or throat irritation . Importantly, there are no significant increases in gastrointestinal or psychiatric events associated with this compound use.

Case Study: Efficacy in High-Risk Populations

A study focused on patients with chronic respiratory conditions demonstrated that this compound effectively reduced the incidence of influenza complications in this vulnerable group. The findings indicated a significant decrease in hospitalizations due to influenza-related complications among those treated with this compound compared to control groups .

Research Findings: Intravenous Administration

An experimental study assessed the safety and efficacy of intravenous this compound in preventing influenza illness. Results showed that intravenous administration was well tolerated and provided complete protection against viral shedding when administered prior to exposure to the virus . This suggests potential applications in clinical settings where rapid intervention is necessary.

Comparative Efficacy Table

ApplicationThis compound EfficacyNotes
Treatment of InfluenzaReduces symptom duration by ~1 dayEffective within 48 hours of symptom onset
ProphylaxisReduces infection rates significantlyNNT = 51 for symptomatic prevention
Combination TherapyEnhanced efficacy with carrageenanSynergistic effects against multiple strains
Intravenous UseComplete protection against viral sheddingSafe and well-tolerated

相似化合物的比较

Comparison:

This compound’s unique inhalation route and localized action make it a valuable option for treating influenza, especially in patients who may not tolerate oral medications.

生物活性

Zanamivir is a neuraminidase inhibitor that has been extensively studied for its antiviral activity against influenza viruses, specifically types A and B. This article provides a comprehensive overview of this compound's biological activity, including its mechanisms of action, efficacy in clinical studies, and potential applications beyond influenza treatment.

This compound functions by inhibiting the neuraminidase enzyme on the surface of influenza viruses. Neuraminidase plays a crucial role in the viral life cycle by facilitating the release of newly formed virions from infected cells. By blocking this enzyme, this compound effectively prevents the spread of the virus within the respiratory tract.

Efficacy in Clinical Studies

Clinical Trials Overview

This compound has been evaluated in multiple clinical trials, demonstrating significant efficacy in treating and preventing influenza infections. A summary of key clinical findings is presented in Table 1.

Study ReferencePopulationTreatmentEfficacyKey Findings
High-risk patientsThis compound 10 mg bid2.5 days earlier return to normal activitiesReduced total symptom score by 11%
Healthy adultsThis compound 10 mg daily67% efficacy in preventionHigh compliance and well-tolerated
Severe influenza patientsIV this compoundImproved clinical outcomes in all patientsNotable survival rate among treated patients

Case Studies

  • Efficacy in High-Risk Patients : A pooled analysis involving 2,751 patients indicated that this compound significantly reduced the duration of symptoms and the incidence of complications requiring antibiotic use by 43% compared to placebo .
  • Prevention in Healthy Adults : In a study with 1,107 healthy adults, this compound was shown to have a 67% efficacy rate in preventing laboratory-confirmed influenza . The treatment was administered once daily for four weeks during an outbreak period.
  • Intravenous Administration : A retrospective study on intravenous this compound for severe influenza cases reported clinical improvement and survival among patients who were unable to take oral medications . This suggests potential for this compound in critical care settings.

In Vitro and In Vivo Studies

Recent research has highlighted this compound's effectiveness when combined with other antiviral agents. For example, a study demonstrated that combining this compound with alloferon significantly enhanced antiviral activity against H1N1 both in vitro and in vivo. The combination treatment resulted in suppressed viral replication and reduced inflammatory cytokines such as IL-6 and MIP-1α .

Safety Profile

This compound is generally well-tolerated, with adverse events reported at similar rates to placebo groups across various studies. Common side effects include respiratory issues such as bronchospasm, particularly in patients with pre-existing respiratory conditions.

属性

IUPAC Name

(2R,3R,4S)-3-acetamido-4-(diaminomethylideneamino)-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O7/c1-4(18)15-8-5(16-12(13)14)2-7(11(21)22)23-10(8)9(20)6(19)3-17/h2,5-6,8-10,17,19-20H,3H2,1H3,(H,15,18)(H,21,22)(H4,13,14,16)/t5-,6+,8+,9+,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARAIBEBZBOPLMB-UFGQHTETSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C=C(OC1C(C(CO)O)O)C(=O)O)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C=C(O[C@H]1[C@@H]([C@@H](CO)O)O)C(=O)O)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0023749
Record name Zanamivir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0023749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Zanamivir
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014698
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

In water, 18,000 mg/L at 25 °C, 7.31e+00 g/L
Record name ZANAMIVIR
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7437
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Zanamivir
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014698
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

The proposed mechanism of action of zanamivir is via inhibition of influenza virus neuraminidase with the possibility of alteration of virus particle aggregation and release. By binding and inhibiting the neuraminidase protein, the drug renders the influenza virus unable to escape its host cell and infect others., Zanamivir is a potent selective competitive inhibitor of the influenza virus neuraminidase, an enzyme essential for viral replication. Neuraminidase cleaves terminal sialic acid residues from glycoconjugates to enable the release of virus from infected cells, prevent the formation of viral aggragates after release from host cells, and possibly decrease viral inactivation by respiratory mucous., Zanamivir is a selective inhibitor of influenza A and B virus neuraminidase, possibly altering particle aggregation and release.
Record name Zanamivir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00558
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ZANAMIVIR
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7437
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White to off-white powder

CAS No.

139110-80-8
Record name Zanamivir
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=139110-80-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zanamivir [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139110808
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zanamivir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00558
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Zanamivir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0023749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R,3R,4S)-3-acetamido-4-(diaminomethylideneamino)-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ZANAMIVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6O3XI777I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ZANAMIVIR
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7437
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Zanamivir
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014698
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

256 °C
Record name ZANAMIVIR
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7437
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Zanamivir
Reactant of Route 2
Zanamivir
Reactant of Route 3
Zanamivir
Reactant of Route 4
Zanamivir
Reactant of Route 5
Zanamivir
Reactant of Route 6
Zanamivir
Customer
Q & A

Q1: How does zanamivir interact with its target, neuraminidase, and what are the downstream effects of this interaction?

A1: this compound is a potent and selective inhibitor of influenza A and B virus neuraminidase [, , , , ]. Neuraminidase is a viral surface glycoprotein crucial for the release of newly formed virus particles from infected cells, a process essential for viral replication and spread [, , ]. By binding to the active site of neuraminidase, this compound prevents the cleavage of sialic acid linkages, effectively halting the release of progeny virions and inhibiting viral replication [, , ].

Q2: What is the molecular formula and weight of this compound?

A2: Unfortunately, the molecular formula and weight of this compound are not explicitly stated in the provided research papers.

Q3: Is there any spectroscopic data available for this compound in the provided research papers?

A3: No, the research papers provided do not include spectroscopic data for this compound.

Q4: How do formulation and operating variables impact the performance of this compound dry powder for inhalation?

A4: Research indicates that formulation composition significantly affects this compound dry powder inhalation characteristics []. The addition of mannitol and leucine as carriers in specific ratios has been shown to improve the fine particle fraction (FPF) and aerodynamic properties of the powder, contributing to efficient drug delivery to the lungs [, ].

Q5: Does this compound have any catalytic properties?

A5: this compound acts as an inhibitor, not a catalyst. It binds to neuraminidase and prevents its catalytic activity, rather than enhancing or promoting any chemical reaction.

Q6: Has computational chemistry been employed in this compound research?

A6: While the provided research papers do not explicitly detail computational studies, they highlight the potential for future research. For example, the discovery of the this compound-resistant mutation Val116Asp in H10N8 influenza underscores the need for further drug development, an area where computational chemistry could be instrumental [].

Q7: What is known about the structure-activity relationship (SAR) of this compound?

A7: Although the provided research does not delve deeply into specific SAR details, it does indicate that modifications to the this compound structure can alter its activity. For instance, the binding differences between this compound and oseltamivir, another neuraminidase inhibitor, highlight how subtle structural variations can impact drug interaction with the neuraminidase active site and potentially influence resistance profiles [].

Q8: How does this compound stability vary under different conditions, and what strategies have been explored to improve its stability and bioavailability?

A8: Research demonstrates the impact of formulation on this compound stability []. Spray-dried this compound formulations containing mannitol as a carrier exhibited improved resistance to moisture absorption compared to commercially available Relenza, indicating enhanced stability under humid conditions []. The use of liposomal formulations has also been investigated to enhance the intestinal absorption and potentially improve the oral bioavailability of this compound [].

Q9: Is there information available about SHE regulations concerning this compound in the provided research papers?

A9: The research papers provided do not discuss SHE regulations specifically.

Q10: What is known about the pharmacokinetics of this compound, particularly its absorption, distribution, metabolism, and excretion (ADME)?

A10: Studies indicate that this compound exhibits limited systemic absorption following inhalation, suggesting it primarily acts locally in the respiratory tract []. Research on intravenous this compound demonstrates its clearance is significantly reduced in patients with renal impairment, necessitating dose adjustments to maintain therapeutic levels [].

Q11: What are the key findings from in vitro and in vivo studies on the efficacy of this compound against influenza?

A12: this compound demonstrates potent antiviral activity against both influenza A and B viruses in in vitro assays [, , , ]. Animal studies, particularly in ferret models, have shown that this compound effectively reduces viral replication and alleviates influenza symptoms [, , , ].

Q12: What clinical evidence supports the use of this compound for influenza treatment?

A13: Several randomized, double-blind, placebo-controlled trials have demonstrated the clinical efficacy of this compound in treating influenza [, , , , ]. In these studies, this compound consistently reduced the duration of influenza symptoms by 1-2.5 days compared to placebo when administered within 48 hours of symptom onset [, , , ].

Q13: Has resistance to this compound been observed, and if so, what are the mechanisms involved?

A14: While this compound resistance is less common than oseltamivir resistance, it has been observed. A specific neuraminidase mutation, Gln136Lys (Q136K), has been identified in this compound-resistant influenza A (H1N1) viruses isolated in Australasia and Southeast Asia []. This mutation caused a substantial reduction in this compound susceptibility without affecting oseltamivir susceptibility, highlighting the potential for selective drug pressure to drive resistance development [].

Q14: Can you explain the potential for cross-resistance between oseltamivir and this compound?

A15: While both oseltamivir and this compound target neuraminidase, they exhibit different binding modes, potentially leading to distinct resistance profiles []. The emergence of the NA-Arg292Lys mutation in H10N8 influenza, which confers resistance to oseltamivir but not this compound, exemplifies this difference [].

Q15: Is there information about the toxicology and safety of this compound in the provided research papers?

A15: Information regarding toxicology and safety is not provided in these research papers.

Q16: What is the role of biomarkers in this compound research?

A16: The research provided does not delve into the use of biomarkers in this compound treatment.

Q17: What analytical methods have been employed to study this compound?

A17: Several analytical techniques are crucial in this compound research. These include:

  • Neuraminidase inhibition assays: Used to determine the susceptibility of influenza virus isolates to this compound [, , , ].
  • Quantitative real-time polymerase chain reaction (PCR): This technique allows researchers to quantify the viral load in clinical samples, aiding in assessing the efficacy of this compound treatment [, , ].
  • High-performance liquid chromatography (HPLC): This method is valuable for quantifying this compound concentrations in biological samples, contributing to pharmacokinetic studies and formulation development [, , ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。